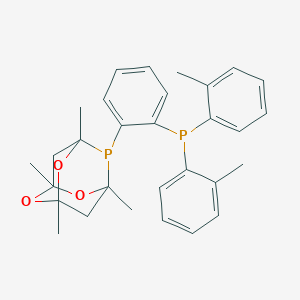
PAd-DalPhos
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAd-DalPhos, also known as 8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane, is a versatile air-stable pre-catalyst used in various nickel-catalyzed cross-coupling reactions. It is part of the DalPhos family of ligands, which are known for their ability to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds in organic synthesis .
作用机制
Target of Action
PAd-DalPhos primarily targets C(sp2)-N coupling . It acts as a pre-catalyst, facilitating the coupling of amides with (hetero)aryl (pseudo)halide .
Mode of Action
The compound interacts with its targets by catalyzing the N-arylation of amides with (hetero)aryl (pseudo)halide . This interaction results in the formation of new bonds, enabling the synthesis of complex molecules.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This is achieved from hydrazine, o-chloro (hetero)benzophenones, and (hetero)aryl bromides .
Result of Action
The result of this compound’s action is the formation of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles . This synthesis is crucial in various chemical reactions and can lead to the production of a wide range of compounds.
Action Environment
The action of this compound is influenced by environmental factors. It is an air-stable pre-catalyst , which means it can maintain its catalytic activity in the presence of air . This stability is a significant advantage in practical applications, as it allows for more flexible reaction conditions.
准备方法
PAd-DalPhos can be synthesized through a series of steps involving the reaction of 2-(diphenylphosphino)phenol with 1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane. The reaction typically requires the use of a nickel catalyst and is carried out under thermal conditions. The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound .
化学反应分析
PAd-DalPhos undergoes various types of reactions, including:
N-arylation of amides: This reaction involves the coupling of amides with (hetero)aryl (pseudo)halides, resulting in the formation of N-aryl amides.
Synthesis of indazoles: This compound can be used in the synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles from hydrazine, o-chloro(hetero)benzophenones, and (hetero)aryl bromides.
Common reagents used in these reactions include nickel catalysts, (hetero)aryl chlorides, and phenol-derived electrophiles. The major products formed from these reactions are N-aryl amides and indazoles .
科学研究应用
PAd-DalPhos has a wide range of applications in scientific research, including:
相似化合物的比较
PAd-DalPhos is part of the DalPhos family of ligands, which includes other compounds such as Phthis compound, Cythis compound, and PAd2-DalPhos . Compared to these similar compounds, this compound is unique in its ability to facilitate a broad range of nickel-catalyzed cross-coupling reactions, particularly those involving (hetero)aryl chlorides and phenol-derived electrophiles .
生物活性
PAd-DalPhos is a novel bisphosphine ligand that has gained attention for its significant role in nickel-catalyzed cross-coupling reactions. This article explores the biological activity of this compound, highlighting its structural characteristics, catalytic performance, and potential applications in synthetic chemistry.
Structural Characteristics
This compound is characterized by its sterically demanding and electron-poor properties, which are crucial for its effectiveness in catalysis. The ligand's structure allows it to stabilize nickel complexes, facilitating a variety of cross-coupling reactions.
- Steric Profile : The buried volume (%V bur) of this compound is approximately 80.4%, indicating a sterically encumbering nature comparable to other effective ligands like CyPF-Cy . This steric profile contributes to its unique catalytic behavior.
Catalytic Performance
This compound has been extensively studied for its ability to promote nickel-catalyzed C–N and C–C cross-coupling reactions. The following table summarizes key findings from various studies on the ligand's performance:
Mechanistic Insights
The mechanism of action for this compound involves the stabilization of nickel in its active oxidation states, facilitating reductive elimination processes that are essential for product formation. Studies have shown that this compound effectively prevents unwanted bis-chelation and comproportionation, which are common issues in nickel catalysis.
- Reductive Elimination : The ligand promotes efficient product-forming pathways while minimizing side reactions, which is critical in achieving high yields.
Case Studies
Several case studies illustrate the practical applications of this compound in synthetic chemistry:
- Ammonia Monoarylation : In a series of experiments, this compound was successfully employed to achieve ammonia monoarylation with various (hetero)aryl mesylates, demonstrating its versatility and effectiveness in challenging transformations .
- Cross-Coupling with Primary Amines : The ligand has shown remarkable performance in facilitating C–N cross-couplings involving primary alkylamines, achieving yields competitive with traditional palladium-catalyzed systems .
- Nickel-Catalyzed C–O Couplings : PAd-DalPhos also enabled successful C–O cross-couplings under mild conditions, further showcasing its broad applicability across different reaction types .
属性
IUPAC Name |
bis(2-methylphenyl)-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O3P2/c1-21-13-7-9-15-23(21)34(24-16-10-8-14-22(24)2)25-17-11-12-18-26(25)35-29(5)19-27(3)31-28(4,33-29)20-30(35,6)32-27/h7-18H,19-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLXHCKHEDGJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3P4C5(CC6(OC(O5)(CC4(O6)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














